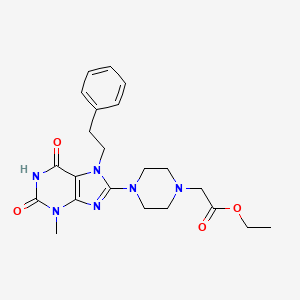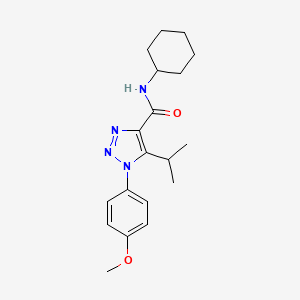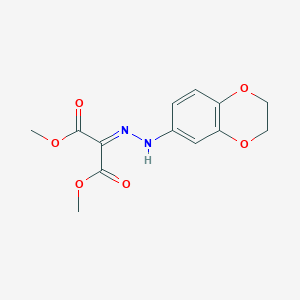
Dimethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)propanedioate, also known as DBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBH is a hydrazine derivative that has been found to possess various biological properties, including anti-inflammatory, analgesic, and anti-cancer effects.
Aplicaciones Científicas De Investigación
Asymmetric Hydroformylation
One application is seen in the field of asymmetric hydroformylation, where unsaturated esters are transformed into regio- and enantioselectively hydroformylated products. For example, Dimethyl 2-(formylmethyl)butanedioate has been synthesized regioselectively with high enantiomeric excess using a homogeneous catalytic process involving a specific platinum catalyst. This process indicates the potential for creating optically active esters from unsaturated compounds, which is crucial in the synthesis of pharmaceuticals and fine chemicals (Kollár, Consiglio, & Pino, 1987).
Synthesis of Long-Chain Monomers and Polycondensates
Another application involves the synthesis of long-chain linear monomers and polycondensates from unsaturated fatty acid esters. Through isomerizing alkoxycarbonylation, dimethyl 1,19-nonadecanedioate and diethyl 1,23-tricosanedioate have been produced with high purity. These compounds serve as precursors for high-melting-point polyesters and other polymers, highlighting the relevance of such chemical transformations in material science and engineering (Stempfle, Quinzler, Heckler, & Mecking, 2011).
Novel Synthesis of Fused Cyclopentenes
The reactivity of similar dihydrazinylidene derivatives has been explored in the synthesis of fused cyclopentenes. The tandem conjugate addition-[3 + 2]-anionic cyclization route demonstrates the compound's utility in constructing complex bicyclic structures, which are valuable in the development of new organic molecules with potential biological activity (Padwa, Murphree, Ni, & Watterson, 1996).
Propiedades
IUPAC Name |
dimethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6/c1-18-12(16)11(13(17)19-2)15-14-8-3-4-9-10(7-8)21-6-5-20-9/h3-4,7,14H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOPUEKFBCJPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NNC1=CC2=C(C=C1)OCCO2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)propanedioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

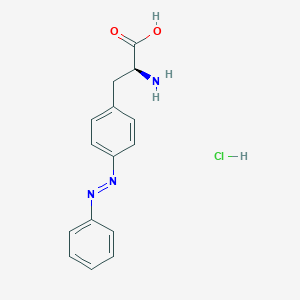
![3-(4-ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2739350.png)
![3-[(4-Chlorophenyl)methyl]-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2739351.png)
![N-(4-ethoxyphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2739353.png)
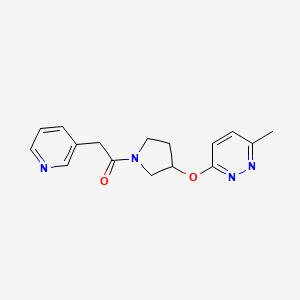
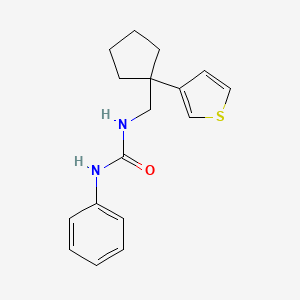
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2739357.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2739359.png)
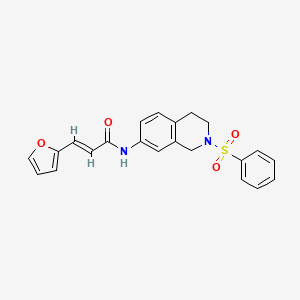
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2739364.png)
